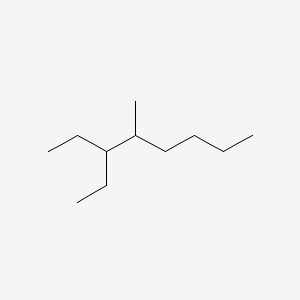

Octane, 3-ethyl-4-methyl

Description

Significance of Branched Hydrocarbons in Advanced Chemical Research

Hydrocarbons, organic compounds composed entirely of hydrogen and carbon atoms, form the backbone of organic chemistry and are fundamental to numerous applications, from fuels to polymers. nih.govresearchgate.net Within this vast class of molecules, branched hydrocarbons—alkanes featuring alkyl groups attached to a central carbon chain—are of particular importance. chemicalbook.com Their structural variations, or isomerism, lead to distinct physical and chemical properties compared to their straight-chain (linear) counterparts. chemicalbook.com

In advanced chemical research, branched hydrocarbons are significant for several reasons. Their molecular geometry affects intermolecular forces, which in turn influences properties like boiling point and viscosity; branched alkanes typically exhibit lower boiling points than their linear isomers due to reduced surface area. chemicalbook.com This principle is crucial in the formulation of fuels, where controlled combustion is paramount. Highly branched alkanes, for instance, are more stable and less prone to premature combustion or "knocking" in internal combustion engines, a quality measured by the octane (B31449) rating. nist.gov Furthermore, the study of chiral branched hydrocarbons, which can exist as non-superimposable mirror images (enantiomers), is vital in the fields of stereochemistry and the synthesis of complex, biologically active molecules. researchgate.net

Overview of Octane Isomers: Structural and Stereochemical Complexity

Octane, a hydrocarbon with the chemical formula C₈H₁₈, exists as 18 different structural isomers. evitachem.comvulcanchem.com These isomers share the same molecular formula but differ in the arrangement of their carbon atoms. lookchem.comresearchgate.net The simplest is the linear n-octane, while the other 17 are branched alkanes, such as the well-known 2,2,4-trimethylpentane (B7799088) (isooctane), which serves as a standard for the 100-point on the octane rating scale. researchgate.net

The complexity of octane isomers extends into the realm of stereochemistry. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. magritek.com Several branched octane isomers are chiral, meaning they possess a stereogenic center—a carbon atom attached to four different groups—and can exist as a pair of enantiomers. The presence of multiple stereogenic centers in more complex isomers increases the number of possible stereoisomers exponentially, with a maximum of 2ⁿ possibilities, where 'n' is the number of stereogenic centers. This structural and stereochemical diversity makes the separation and identification of individual isomers a significant analytical challenge, driving the development of advanced chromatographic and spectroscopic techniques. azom.com

Rationale for Focused Research on Octane, 3-ethyl-4-methyl

This compound, is a branched alkane with the molecular formula C₁₁H₂₄. vulcanchem.com As an isomer of undecane (B72203), it represents a higher level of structural complexity compared to the C₈H₁₈ octane isomers. Its structure, featuring an eight-carbon backbone with both an ethyl and a methyl substituent at adjacent positions (3 and 4), presents two stereogenic centers. This gives rise to four possible stereoisomers, making it a valuable subject for research in several areas:

Physical Chemistry: Studying how this specific branching pattern affects macroscopic properties such as boiling point, density, and viscosity contributes to predictive models for hydrocarbon behavior.

Analytical Chemistry: As a component in complex hydrocarbon mixtures like gasoline, developing methods to resolve and quantify 3-ethyl-4-methyloctane and its stereoisomers is essential for detailed fuel characterization. Its unique structure serves as a benchmark for testing the resolution capabilities of techniques like gas chromatography.

Stereochemistry: The synthesis and characterization of its individual enantiomers and diastereomers provide insight into chiroptical properties and the influence of stereochemistry on molecular interactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62016-23-3 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-4-methyloctane |

InChI |

InChI=1S/C11H24/c1-5-8-9-10(4)11(6-2)7-3/h10-11H,5-9H2,1-4H3 |

InChI Key |

LXRSBMFQRZTMNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(CC)CC |

Origin of Product |

United States |

Chemical and Physical Properties of Octane, 3 Ethyl 4 Methyl

The specific arrangement of atoms in 3-ethyl-4-methyloctane dictates its physical and chemical properties. While extensive experimental data for this particular isomer is limited in publicly accessible literature, some key properties have been reported or estimated.

Interactive Data Table: Properties of Octane (B31449), 3-ethyl-4-methyl

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | vulcanchem.com |

| Molecular Weight | 156.31 g/mol | vulcanchem.com |

| CAS Number | 62016-23-3 | vulcanchem.com |

| IUPAC Name | 3-Ethyl-4-methyloctane | vulcanchem.com |

| Boiling Point | 182°C (estimated) | |

| Density | 0.7552 g/cm³ (estimated) | |

| Refractive Index | 1.4229 (estimated) | |

| Kovats Retention Index | 1031 (Apiezon L column at 100°C) |

Note: Some values are estimated based on computational models as indicated.

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis routes specifically for 3-ethyl-4-methyloctane are not widely published. However, its synthesis can be approached through established methods for constructing branched alkanes. Challenges in any synthesis include controlling regioselectivity to place the substituents at the C3 and C4 positions and managing the stereochemical outcome.

General synthetic strategies that could be adapted include:

Grignard Reactions: A multi-step approach could involve the reaction of a Grignard reagent with a suitable ketone to create the carbon skeleton. For instance, reacting 3-pentanone (B124093) with a Grignard reagent derived from 1-bromo-2-methylbutane (B81432) could form the tertiary alcohol precursor. Subsequent dehydration to an alkene followed by catalytic hydrogenation would yield the final alkane. Controlling the position of the double bond during dehydration would be a critical step.

Alkylation of Esters: Malonic ester synthesis is a classic method for forming C-C bonds. A hypothetical route could involve the sequential alkylation of diethyl malonate, first with a butyl halide and then with a sec-butyl halide, followed by hydrolysis and decarboxylation. However, achieving the precise 3,4-substitution pattern would be challenging and likely result in a mixture of isomers requiring extensive purification.

Catalytic Isomerization: In industrial settings, branched alkanes are often produced by the catalytic isomerization of linear alkanes (like n-undecane) using acid catalysts. This process typically yields a complex mixture of various branched isomers, from which the desired compound would need to be separated via fractional distillation or preparative chromatography.

Spectroscopic Analysis

Systematic IUPAC Nomenclature and Positional Isomerism of Branched Octanes

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which provides a set of rules to ensure each compound has a unique and unambiguous name. github.io For branched alkanes like 3-ethyl-4-methyloctane, the process begins by identifying the longest continuous carbon chain, which is designated as the parent chain. siyavula.comlibretexts.orgyoutube.com In this case, the longest chain consists of eight carbon atoms, making it an octane (B31449) derivative. siyavula.comwikipedia.org

The next step involves numbering the carbon atoms of the parent chain, starting from the end that gives the substituents the lowest possible locants (numbers). youtube.com For 3-ethyl-4-methyloctane, numbering from one end places the ethyl group at carbon 3 and the methyl group at carbon 4. Numbering from the opposite end would result in higher locants, thus the former is the correct approach. The substituents, an ethyl group (-CH2CH3) and a methyl group (-CH3), are then listed alphabetically, preceded by their respective locants. libretexts.org

Positional isomerism is a key concept in understanding the diversity of branched alkanes. Positional isomers have the same carbon skeleton but differ in the position of their substituents. quora.com Octane (C8H18) has a total of 18 structural isomers, each with a unique arrangement of its carbon atoms. wikipedia.orgquora.comwikipedia.orgquora.com These isomers range from the straight-chain n-octane to highly branched structures like 2,2,3,3-tetramethylbutane. wikipedia.orgquora.comquora.com The existence of numerous positional isomers highlights the structural diversity possible with even a relatively small number of carbon atoms.

Table 1: Positional Isomers of Octane

| Isomer Name |

| n-Octane |

| 2-Methylheptane |

| 3-Methylheptane |

| 4-Methylheptane |

| 2,2-Dimethylhexane |

| 2,3-Dimethylhexane |

| 2,4-Dimethylhexane |

| 2,5-Dimethylhexane |

| 3,3-Dimethylhexane |

| 3,4-Dimethylhexane |

| 3-Ethylhexane |

| 2,2,3-Trimethylpentane |

| 2,2,4-Trimethylpentane (B7799088) |

| 2,3,3-Trimethylpentane |

| 2,3,4-Trimethylpentane |

| 3-Ethyl-2-methylpentane |

| 3-Ethyl-3-methylpentane |

| 2,2,3,3-Tetramethylbutane |

This table lists the 18 structural isomers of octane. wikipedia.orgquora.comquora.com

Stereochemical Considerations for Octane, 3-ethyl-4-methyl: Chiral Centers and Enantiomerism

Stereochemistry delves into the three-dimensional arrangement of atoms in molecules. A critical aspect of stereochemistry is the concept of chirality, which refers to a molecule that is non-superimposable on its mirror image. oit.edulibretexts.org Such molecules are called chiral and the non-superimposable mirror images are known as enantiomers. oit.edu

The molecule 3-ethyl-4-methyloctane possesses two chiral centers, which are carbon atoms bonded to four different groups. libretexts.org In this case, carbon-3 is bonded to a hydrogen atom, an ethyl group, a methyl group, and the rest of the octane chain. Similarly, carbon-4 is bonded to a hydrogen atom, a methyl group, an ethyl group, and the rest of the octane chain. The presence of these chiral centers means that 3-ethyl-4-methyloctane can exist as stereoisomers.

Definition and Identification of Chiral Quaternary Centers in Highly Branched Alkanes

While 3-ethyl-4-methyloctane has tertiary chiral centers (chiral carbons bonded to one hydrogen), a related concept is the chiral quaternary center. A chiral quaternary center is a carbon atom bonded to four different non-hydrogen groups. wikipedia.org Identifying such centers involves examining the connectivity of each carbon atom. For a quaternary carbon to be chiral, all four alkyl groups attached to it must be different. An example of a hydrocarbon with a quaternary chiral center is 5-ethyl-5-propylundecane. wikipedia.org

Principles of Cryptochirality in Saturated Hydrocarbons and its Implications for this compound

Cryptochirality is a fascinating phenomenon where a molecule is chiral but exhibits a specific rotation that is non-measurable. wikipedia.orgchemeurope.com This term, introduced by Kurt Mislow in 1977, applies to certain chiral molecules where the electronic properties lead to this lack of observable optical activity. wikipedia.orgchemeurope.com Saturated hydrocarbons, particularly those with quaternary chiral centers where the four alkyl substituents are very similar in structure, are prime candidates for cryptochirality. wikipedia.orgyoutube.com For instance, 5-ethyl-5-propylundecane is a known cryptochiral compound. wikipedia.orgchemeurope.com

Although the specific rotation of cryptochiral compounds is negligible, their chirality can be demonstrated through other means, such as their use in asymmetric synthesis. wikipedia.org For example, the presence of a slight enantiomeric excess of a cryptochiral alkane can induce a significant enantiomeric excess in certain reactions, like the Soai reaction. wikipedia.org While 3-ethyl-4-methyloctane itself is not typically cited as a primary example of cryptochirality, the principles are relevant to understanding the subtle stereochemical properties of highly branched alkanes. The very small differences in the electronic environment around the chiral centers in some branched alkanes can lead to very low, practically unmeasurable, optical rotations.

Conformational Analysis of Branched Alkane Systems, with Specific Reference to this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgpressbooks.pub These different arrangements are called conformations or conformers. pressbooks.pub For a branched alkane like 3-ethyl-4-methyloctane, the molecule is in constant flux, with rotation occurring around all its carbon-carbon single bonds.

Theoretical Approaches to Conformational Isomerism

The study of conformational isomerism often employs theoretical approaches to understand the energetics of different conformers. acs.org One of the most fundamental representations used in conformational analysis is the Newman projection, which views the molecule along a carbon-carbon bond axis. libretexts.org This allows for the visualization of the dihedral angle between substituents on the front and back carbons.

Key conformations include the staggered conformation, where the substituents on the adjacent carbons are as far apart as possible, and the eclipsed conformation, where they are aligned. pressbooks.pub Staggered conformations are generally more stable and have lower energy due to minimized torsional strain, which arises from the repulsion between electron clouds of bonds on adjacent atoms. pressbooks.pub For more complex alkanes, interactions between larger groups also become significant. Gauche interactions, where bulky groups are adjacent to each other in a staggered conformation, are less stable than anti-conformations, where they are opposite each other. lumenlearning.com

Predictive Modeling of Steric Strain and Conformational Preferences in Branched Octanes

Predictive modeling plays a crucial role in understanding the conformational preferences of complex molecules like branched octanes. numberanalytics.com These models use computational methods to calculate the potential energy of different conformations, taking into account various types of strain. numberanalytics.comresearchgate.net

Steric strain, also known as van der Waals strain, occurs when non-bonded atoms or groups are forced into close proximity, leading to repulsion. units.it In highly branched alkanes, steric strain can significantly influence the preferred conformation. For instance, conformations that minimize the interactions between bulky ethyl and methyl groups in 3-ethyl-4-methyloctane would be energetically favored.

Table 2: Types of Strain in Conformational Analysis

| Type of Strain | Description |

| Torsional Strain | Repulsion between electron clouds of bonds on adjacent atoms in an eclipsed conformation. pressbooks.pub |

| Steric Strain | Repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. units.it |

| Angle Strain | Occurs when bond angles deviate from their ideal values. |

Catalytic Isomerization Strategies for Alkane Branching

Catalytic isomerization is a cornerstone of the petroleum refining industry, aimed at converting linear or lightly branched alkanes into more highly branched isomers with superior octane ratings. tandfonline.comtandfonline.com While typically producing a mixture of isomers, understanding the underlying principles is crucial for envisioning pathways to enrich specific branched structures like 3-ethyl-4-methyloctane. The process generally involves bifunctional catalysts that possess both metal and acid sites. mdpi.combohrium.com

The mechanism of alkane isomerization on acid catalysts proceeds through the formation of carbenium ion intermediates. tandfonline.comacs.org The process on a bifunctional catalyst, such as platinum on an acidic support, can be described in several steps: bohrium.comresearchgate.net

Dehydrogenation: A linear or less branched alkane feedstock is first dehydrogenated on a metallic site (e.g., platinum) to form an alkene. bohrium.com

Protonation: The resulting alkene is then protonated by a Brønsted acid site on the catalyst support (e.g., a zeolite) to form a carbenium ion. tandfonline.comliverpool.ac.uk

Rearrangement: This carbenium ion undergoes a series of skeletal rearrangements, primarily through hydride and alkyl shifts, to form more stable, branched carbenium ions. The stability of carbenium ions generally increases with the degree of substitution (tertiary > secondary > primary). thieme-connect.de

Deprotonation: The rearranged carbenium ion can lose a proton to form a branched alkene.

Hydrogenation: Finally, the branched alkene is hydrogenated on the metal site to yield the desired branched alkane. bohrium.com

These rearrangements are governed by the relative stability of the intermediate carbocations and are kinetically controlled. researchgate.net The formation of specific isomers like 3-ethyl-4-methyloctane from a linear C11 precursor would involve a complex sequence of these rearrangements.

The yield and distribution of branched alkanes are highly dependent on the reaction conditions and the properties of the catalyst. tandfonline.com Key parameters for optimization include:

Temperature: Isomerization reactions are typically favored at lower temperatures from a thermodynamic standpoint, as branched alkanes are more stable. tandfonline.com However, higher temperatures are often necessary to achieve sufficient reaction rates. An optimal temperature must be found to balance kinetics and thermodynamics, while minimizing side reactions like cracking. mdpi.comresearchgate.net

Pressure: Isomerization is often carried out under hydrogen pressure to promote the hydrogenation of olefin intermediates and suppress coke formation, which can deactivate the catalyst. tandfonline.com

Catalyst Acidity: The strength and density of acid sites on the catalyst are critical. mdpi.com High acidity can lead to excessive cracking, reducing the yield of desired isomers, while low acidity may result in insufficient isomerization activity. mdpi.comresearchgate.net The balance between metal and acid functions is crucial for maximizing isomer selectivity. mdpi.com

Catalyst Support: The topology of the catalyst support, such as the pore structure of zeolites, can influence the product distribution by exerting shape-selective effects on the transition states of the rearranging carbocations. tandfonline.com

The following table illustrates the conceptual effect of temperature on the hydroisomerization of a linear alkane, showing the trade-off between conversion and selectivity for branched isomers.

| Temperature (°C) | Conversion (%) | Selectivity for Branched Isomers (%) | Selectivity for Cracking Products (%) |

| 220 | 45 | 95 | 5 |

| 250 | 70 | 85 | 15 |

| 280 | 90 | 70 | 30 |

| 310 | 98 | 55 | 45 |

This is an illustrative data table based on general principles of alkane isomerization; specific values would depend on the catalyst and feedstock.

Alkylation Reactions in the Synthesis of Branched Octanes

Alkylation provides a more direct route to specific branched alkanes by constructing the carbon skeleton through the formation of new carbon-carbon bonds. mt.comnumberanalytics.com In the petroleum industry, alkylation is used to produce high-octane gasoline components by reacting isoparaffins with light olefins. nsrp.vnwikipedia.org

Grignard reactions are a powerful tool in organic synthesis for the formation of C-C bonds, including the construction of sterically hindered quaternary carbon centers, which are present in many highly branched alkanes. organic-chemistry.org The synthesis of a molecule like 3-ethyl-4-methyloctane could be envisioned through a convergent approach using Grignard reagents.

For instance, the quaternary center in a related structure could be constructed by the reaction of a tertiary alkyl Grignard reagent with an alkyl halide, a process that can be catalyzed by transition metals like cobalt or copper. organic-chemistry.org A more classical approach involves the addition of a Grignard reagent to a ketone. To synthesize the core structure of 3-ethyl-4-methyloctane, one could consider the reaction of a Grignard reagent with a suitably substituted ketone. For example, the addition of an ethylmagnesium halide to 4-methyl-3-octanone would, after reduction of the resulting tertiary alcohol, yield 3-ethyl-4-methyloctane.

A general scheme for this type of synthesis is as follows:

Grignard Addition: Reaction of a ketone with a Grignard reagent to form a tertiary alcohol. plymouth.ac.uk

Dehydration: Elimination of water from the tertiary alcohol to yield a mixture of alkenes.

Hydrogenation: Catalytic hydrogenation of the alkene mixture to the final saturated alkane. plymouth.ac.uk

The following table presents a hypothetical multi-step synthesis plan for 3-ethyl-4-methyloctane using a Grignard-based approach.

| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| 1 | 4-Methyl-3-octanone | Ethylmagnesium bromide | 3-Ethyl-4-methyl-3-octanol | Diethyl ether, 0°C to rt |

| 2 | 3-Ethyl-4-methyl-3-octanol | - | Mixture of alkenes | H₂SO₄, heat |

| 3 | Alkene mixture | H₂ | 3-Ethyl-4-methyloctane | Pd/C, H₂ pressure |

This table outlines a plausible synthetic route; yields and specific conditions would require experimental optimization.

Stereoselective Synthesis of this compound Enantiomers

The structure of 3-ethyl-4-methyloctane contains two chiral centers (at C3 and C4), meaning it can exist as a set of four stereoisomers (two pairs of enantiomers). The synthesis of a single enantiomer requires stereoselective methods, which often involve the use of chiral auxiliaries or catalysts.

One effective strategy for obtaining enantiomerically pure compounds is through the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another common method is chiral resolution, where a racemic mixture is separated into its constituent enantiomers. wikipedia.org This is often achieved by reacting the racemate with an enantiomerically pure resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography.

2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) is a powerful chiral resolving agent for alcohols. tcichemicals.comresearchgate.net While direct data on the resolution of precursors to 3-ethyl-4-methyloctane is not available, the principle can be illustrated. If a synthetic route proceeds through a chiral alcohol intermediate, this alcohol could be resolved using an enantiopure acid like MαNP acid.

The process would involve:

Esterification: Reaction of the racemic alcohol with an enantiopure MαNP acid to form a mixture of diastereomeric esters.

Separation: Separation of the diastereomers by chromatography (e.g., HPLC). researchgate.net

Hydrolysis: Cleavage of the ester bond in each separated diastereomer to yield the enantiomerically pure alcohols and recover the chiral auxiliary.

This approach allows for the preparation of enantiopure materials, which are essential for applications where stereochemistry is critical. tcichemicals.com

Diastereomeric Salt Formation and Fractional Crystallization for Enantiomeric Purity

The separation of enantiomers, a process known as resolution, is a critical step in the synthesis of enantiopure chiral compounds. libretexts.org For branched alkanes like 3-ethyl-4-methyl-octane, which are chiral, direct resolution is not feasible. Instead, a precursor molecule, typically a carboxylic acid, is resolved. The most common method for this is converting the enantiomeric mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.orglibretexts.org

The process begins with the reaction of a racemic mixture of a chiral carboxylic acid precursor with an enantiomerically pure chiral resolving agent, often a naturally occurring base like brucine (B1667951) or a synthetic amine like 1-phenylethanamine. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts. libretexts.org

(R-acid) + (S-base) → (R,S)-diastereomeric salt

(S-acid) + (S-base) → (S,S)-diastereomeric salt

These diastereomers exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. libretexts.orgwikipedia.org In this technique, the solution containing the diastereomeric salts is slowly cooled, causing the less soluble diastereomer to crystallize out of the solution while the more soluble one remains dissolved. wikipedia.org Filtration separates the solid crystals from the dissolved salt. libretexts.org This process can be repeated to enhance purity. google.com Once a diastereomeric salt is isolated, the optically pure carboxylic acid is regenerated by treatment with a strong acid, which removes the resolving agent. libretexts.org

A practical application of this principle was demonstrated in the synthesis of the closely related enantiopure (R)-(+)-4-ethyl-4-methyloctane. researchgate.netresearchgate.net In this synthesis, a chiral resolving agent was used to form diastereomeric esters which were then separated, showcasing the power of diastereomeric separation in preparing enantiopure hydrocarbons with complex quaternary chiral centers. researchgate.net

| Step | Description | Principle | Reference |

|---|---|---|---|

| 1. Salt Formation | A racemic carboxylic acid is reacted with an enantiopure chiral base. | Conversion of enantiomers into diastereomers. | libretexts.orglibretexts.org |

| 2. Fractional Crystallization | The diastereomeric salts are separated based on differential solubility. | Diastereomers have different physical properties. | wikipedia.org |

| 3. Regeneration | The pure enantiomer of the carboxylic acid is recovered from the separated salt. | Reversal of the initial acid-base reaction. | libretexts.org |

Reductive Pathways to Enantiopure Branched Alkanes

Once an enantiopure precursor, such as a carboxylic acid, alcohol, or alkyl halide, is obtained, the final step is its reduction to the target alkane. The choice of reductive pathway is crucial to avoid racemization or unwanted side reactions.

A common strategy involves the reduction of an enantiopure alcohol. The alcohol is often first converted into a better leaving group, such as a tosylate ester, by reacting it with p-toluenesulfonyl chloride. This tosylate derivative is then reduced to the corresponding alkane. harvard.edu Powerful hydride-transfer reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is effective, but lithium triethylborohydride (LiEt₃BH), known as "Super Hydride," has been shown to reduce alkyl tosylates, even hindered ones, rapidly and efficiently. harvard.edu

Alternatively, alkyl halides can be directly reduced to alkanes using reagents like LiAlH₄. youtube.commasterorganicchemistry.com For a complete reduction of functional groups to the alkane, catalytic hydrogenation is also a powerful tool. uc3m.es For instance, the synthesis of enantiopure (R)-(+)-4-ethyl-4-methyloctane involved the reduction of an enantiopure alcohol precursor over a palladium catalyst to yield the final alkane.

| Precursor | Reagent | Key Features | Reference |

|---|---|---|---|

| Alkyl Tosylate | Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective hydride reagent. | harvard.edu |

| Alkyl Tosylate | Lithium Triethylborohydride (LiEt₃BH) | Very powerful; efficient for hindered tosylates. | harvard.edu |

| Alkyl Halide | Lithium Aluminum Hydride (LiAlH₄) | Can directly reduce halides to alkanes. | masterorganicchemistry.com |

| Alcohol/Alkene | H₂, Pd/C | Catalytic hydrogenation for complete saturation. | uc3m.es |

Malonic Ester Synthesis and Decarboxylative Reduction for Branched Alkane Scaffolds

Alkylation of Malonate Esters with Branched Halogenated Precursors

The first stage of the malonic ester synthesis involves the C-alkylation of a malonate ester, typically diethyl malonate. masterorganicchemistry.com Due to the presence of two adjacent carbonyl groups, the α-hydrogens of diethyl malonate are particularly acidic (pKa ≈ 13) and can be easily removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. libretexts.org

This enolate is a potent nucleophile that readily attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com To synthesize a branched structure like 3-ethyl-4-methyl-octane, a branched halogenated precursor is required. For example, a precursor such as 1-bromo-2-methylhexane (B35086) could be used.

Sequential Reduction Strategies for Conversion of Ester Derivatives to Alkanes

Following the successful alkylation of the malonate ester, the resulting substituted diethyl malonate must be converted to the final alkane. This is a multi-step process involving hydrolysis, decarboxylation, and reduction.

Hydrolysis: The dialkyl malonate ester is treated with aqueous acid and heat. This hydrolyzes both ester groups to carboxylic acids, forming a substituted malonic acid. libretexts.org

Decarboxylation: Substituted malonic acids are unstable to heat and readily undergo decarboxylation, where they lose a molecule of carbon dioxide to yield a substituted monocarboxylic acid. This step is unique to compounds having a second carbonyl group beta to the carboxylic acid. libretexts.org

Reduction: The final step is the complete reduction of the carboxylic acid to an alkane. This is typically achieved in two stages. First, the carboxylic acid is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). harvard.edumasterorganicchemistry.comorganicchemistrytutor.com Second, the resulting alcohol is converted to the alkane through one of the methods described previously, such as conversion to a tosylate followed by hydride reduction. harvard.edu

| Transformation | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Ester Hydrolysis | H₃O⁺, Heat | Substituted Malonic Acid | libretexts.org |

| Decarboxylation | Heat | Substituted Carboxylic Acid | libretexts.org |

| Carboxylic Acid Reduction | 1. LiAlH₄ 2. H₂O workup | Primary Alcohol | masterorganicchemistry.comorganicchemistrytutor.com |

| Alcohol to Alkane | 1. TsCl, Pyridine 2. LiAlH₄ | Alkane | harvard.edu |

Hydrodehalogenation Pathways to Branched Alkanes

Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom in an alkyl halide with a hydrogen atom, thereby converting the halide into an alkane. amherst.edu This reductive process is a direct method for removing a halogen that may have been used to activate a carbon position for a previous synthetic step. The reaction is particularly useful for producing branched alkanes from corresponding branched alkyl halides, which can be synthesized through various routes. rsc.orggoogle.com While several reagents can effect this transformation, methods involving radical intermediates are common and efficient. rsc.org

Radical Chain Mechanisms in Halogenated Alkane Reduction

One of the most effective and widely studied methods for the hydrodehalogenation of alkyl halides proceeds via a free-radical chain mechanism. libretexts.orglibretexts.org The premier reagent system for this transformation is tributyltin hydride (Bu₃SnH) in the presence of a radical initiator, typically azobisisobutyronitrile (AIBN). amherst.edulibretexts.org

The mechanism consists of three main stages:

Initiation: Upon heating, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then react with tributyltin hydride to generate the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: This is a two-step cycle. First, the tributyltin radical abstracts the halogen atom (X) from the branched alkyl halide (R-X) to form a stable tributyltin halide (Bu₃SnX) and a new carbon-centered radical (R•). amherst.edulibretexts.org In the second step, this alkyl radical abstracts a hydrogen atom from another molecule of tributyltin hydride. This forms the desired alkane product (R-H) and regenerates the tributyltin radical (Bu₃Sn•), which can then participate in another cycle. libretexts.orgyoutube.com

Termination: The chain reaction is terminated when any two radical species combine.

This method is highly efficient, but a key drawback is the toxicity of organotin compounds and the difficulty in separating the nonpolar tributyltin halide byproduct from the nonpolar alkane product. organic-chemistry.org This has led to the development of alternative reagents, such as silanes like tris(trimethylsilyl)silane (B43935) (TTMSS), which can also perform hydrodehalogenation via a similar radical mechanism but produce byproducts that are easier to remove. organic-chemistry.org

| Step | Reaction | Description | Reference |

|---|---|---|---|

| Propagation 1 | R-X + Bu₃Sn• → R• + Bu₃SnX | Halogen abstraction by the tin radical to form an alkyl radical. | amherst.edulibretexts.org |

| Propagation 2 | R• + Bu₃SnH → R-H + Bu₃Sn• | Hydrogen abstraction by the alkyl radical to form the alkane and regenerate the tin radical. | libretexts.orgyoutube.com |

Comparative Analysis of Synthetic Routes: Yield, Scalability, and Purity Considerations.

The synthesis of highly branched alkanes such as 3-ethyl-4-methyloctane presents unique challenges due to steric hindrance and the potential for isomeric byproducts. While literature specifically detailing a comparative analysis for 3-ethyl-4-methyloctane is sparse vulcanchem.com, a robust comparison can be constructed by examining established and advanced methodologies for structurally analogous branched alkanes. The primary routes for consideration include classical organometallic methods like the Corey-House and Grignard reactions, and modern catalytic approaches such as hydroisomerization and olefin metathesis.

Classical Organometallic Routes

Corey-House Synthesis: This method is a powerful and versatile tool for creating unsymmetrical alkanes by coupling a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. wikipedia.orgvedantu.comsgkgdcvinukonda.ac.in For 3-ethyl-4-methyloctane, a plausible retrosynthetic analysis would involve the coupling of a lithium (sec-butyl)(ethyl)cuprate with 1-bromobutane (B133212) or a related primary alkyl halide.

Yield: The Corey-House reaction is known for providing good to high yields, especially when a primary alkyl halide is used as the electrophile. sgkgdcvinukonda.ac.inbyjus.com The alkyl groups on the cuprate (B13416276) can be primary, secondary, or tertiary. byjus.com This flexibility is a significant advantage for synthesizing complex structures. However, yields can be diminished by side reactions if the alkyl halide is sterically hindered.

Scalability: The synthesis requires stoichiometric amounts of organometallic reagents (alkyllithium and copper iodide) which can be problematic for large-scale industrial production. testbook.com The generation of the initial alkyllithium reagent and the subsequent Gilman reagent must be performed under strictly anhydrous conditions, adding to the complexity and cost of scale-up. testbook.comacechemistry.co.uk

Purity: A key advantage of the Corey-House synthesis is its high selectivity, leading to a cleaner product with fewer byproducts compared to other coupling reactions like the Wurtz reaction. wikipedia.orgvedantu.com The reaction proceeds with an inversion of configuration if the alkyl halide is chiral, which can be a consideration for stereospecific synthesis. wikipedia.org

Grignard Reagent-Based Synthesis: Grignard reagents (R-MgX) are fundamental in forming carbon-carbon bonds. acechemistry.co.uk A potential route to a precursor of 3-ethyl-4-methyloctane could involve the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation. plymouth.ac.uk For instance, reacting propylmagnesium bromide with 4-methyl-3-heptanone (B36217) would yield a tertiary alcohol, which could then be converted to the target alkane.

Scalability: Grignard reactions are widely used in industry. However, the formation of the reagent is exothermic and requires careful temperature control and anhydrous conditions, which can be challenging on a large scale. fraunhofer.de Continuous flow processes are being developed to mitigate these issues, offering improved heat management and safety. fraunhofer.de

Purity: The primary purity concern arises from the formation of isomeric alkenes during the dehydration of the tertiary alcohol. This can lead to a final product that is a mixture of closely related alkanes, requiring efficient fractional distillation for separation. Wurtz-type coupling of the Grignard reagent with the initial alkyl halide can also occur as a side reaction, reducing purity. fraunhofer.de

Modern Catalytic Routes

Hydroisomerization of Alkanes: This industrial process is primarily used to increase the octane number of gasoline by converting linear or lightly branched alkanes into more highly branched isomers. mdpi.comtandfonline.com It typically employs bifunctional catalysts, containing both metal sites (e.g., platinum, palladium) for dehydrogenation/hydrogenation and acidic sites (e.g., zeolites, sulfated zirconia) for skeletal rearrangement. mdpi.combohrium.com

Yield & Purity: The goal of hydroisomerization is often to produce a complex mixture of isomers with improved bulk properties (like a higher octane number), rather than a single, pure compound. researchgate.net Selectivity for a specific isomer like 3-ethyl-4-methyloctane would be extremely low, making this an unsuitable method for targeted synthesis. The process inherently produces a wide distribution of mono-, di-, and multi-branched alkanes, and is often accompanied by cracking reactions that produce smaller hydrocarbons. mdpi.comtandfonline.com

Scalability: This is a highly scalable, continuous process central to modern petroleum refining. mdpi.comtandfonline.com The catalysts are robust and can be regenerated, making the process economically viable for producing large volumes of isomerized alkanes.

Olefin Metathesis Followed by Hydrogenation: A more recent and selective approach involves the cross-metathesis of two different olefins to form a new internal olefin, which is then hydrogenated to the corresponding alkane. chemrxiv.org To synthesize 3-ethyl-4-methyloctane, one could envision a metathesis reaction between 3-methyl-1-pentene (B165626) and 1-pentene, followed by hydrogenation.

Yield: Modern olefin metathesis catalysts, such as those based on molybdenum or ruthenium, can be highly efficient and selective, leading to high yields of the desired internal olefin. chemrxiv.org The subsequent hydrogenation of the double bond is typically a high-yielding and clean reaction. researchgate.net

Scalability: Olefin metathesis is a scalable catalytic process. A key advantage is that it can produce molecularly defined oils, often as a single component or a simple two-component mixture, which contrasts sharply with the broad product distributions from conventional methods. chemrxiv.org

Purity: This route offers the potential for very high purity. The selectivity of the metathesis reaction can minimize the formation of isomeric byproducts. The final hydrogenation step is also typically very clean. This method provides a pathway to lubricant oils with precisely defined molecular structures. chemrxiv.org

Comparative Summary

The choice of synthetic route depends heavily on the desired outcome: targeted synthesis of a pure compound or bulk production of an isomerate mixture.

| Synthetic Route | Typical Yield | Scalability | Purity/Selectivity | Key Considerations |

| Corey-House Synthesis | Good to High sgkgdcvinukonda.ac.inbyjus.com | Moderate; Stoichiometric reagents, anhydrous conditions required. testbook.com | High; Fewer byproducts than other coupling methods. wikipedia.orgvedantu.com | Versatile for complex, unsymmetrical alkanes. |

| Grignard-Based Synthesis | Good (for alcohol); Lower overall. | High; Industrial standard but requires careful control. fraunhofer.de | Moderate; Prone to isomeric mixtures from dehydration. plymouth.ac.uk | Multi-step process can be complex. |

| Hydroisomerization | Low (for a single isomer) | Very High; Core refinery process. mdpi.com | Very Low; Produces a complex mixture of isomers and cracked products. tandfonline.com | Unsuitable for targeted synthesis of a pure compound. |

| Olefin Metathesis/Hydrogenation | High chemrxiv.org | High; Scalable catalytic process. | Very High; Can produce molecularly defined single products. chemrxiv.org | Requires specific olefin starting materials. |

For the specific, high-purity synthesis of 3-ethyl-4-methyloctane, classical methods like the Corey-House reaction or modern catalytic routes like olefin metathesis would be the most appropriate choices. The Corey-House synthesis offers a well-established, albeit stoichiometrically demanding, path. Olefin metathesis represents a more advanced, highly selective, and scalable catalytic alternative, provided the necessary olefin precursors are accessible. Grignard-based routes are viable but may present significant challenges in purifying the final product from isomeric contaminants. Hydroisomerization is not a suitable method for producing a single, pure, highly branched alkane.

Oxidative Processes: Combustion and Controlled Oxidation of Branched Alkanes

The oxidation of alkanes can proceed via two main pathways: complete combustion, a highly exothermic process that converts the hydrocarbon into carbon dioxide and water, and controlled oxidation, which can yield a variety of oxygenated organic compounds.

C₁₁H₂₄ + 17O₂ → 11CO₂ + 12H₂O

The mechanism of this high-temperature process is incredibly complex, involving numerous elementary steps. llnl.gov It is initiated by the homolytic cleavage of a C-C or C-H bond to form radical species. The propagation phase involves a cascade of radical reactions, including hydrogen abstraction by oxygen and the decomposition of larger alkyl radicals into smaller, more stable species. The branching in 3-ethyl-4-methyloctane influences its combustion properties, such as its octane rating, which is a measure of a fuel's ability to resist knocking or autoignition. psu.edu Highly branched alkanes generally have higher octane ratings.

Controlled oxidation, on the other hand, is conducted under milder conditions and can be directed to form specific products. While specific data for 3-ethyl-4-methyloctane is scarce, studies on other branched alkanes show that the initial site of oxidation is typically the most reactive C-H bond. ucsd.edu In 3-ethyl-4-methyloctane, the tertiary C-H bonds at the 3- and 4-positions are the most susceptible to abstraction, leading to the formation of tertiary alcohols as primary products. Further oxidation can lead to the formation of ketones.

Illustrative Controlled Oxidation Products of 3-ethyl-4-methyloctane:

| Reactant | Oxidizing Agent | Major Products (Predicted) |

|---|---|---|

| 3-ethyl-4-methyloctane | Mild Oxidant (e.g., KMnO₄, cold, dilute) | 3-ethyl-4-methyloctan-4-ol, 3-ethyl-4-methyloctan-3-ol |

Halogenation Reactions: Regioselectivity and Mechanistic Pathways under UV Irradiation

The halogenation of alkanes, typically with chlorine or bromine, proceeds via a free radical chain mechanism when initiated by ultraviolet (UV) light. libretexts.org This process involves three key stages: initiation, propagation, and termination.

Initiation: UV light provides the energy to break the halogen-halogen bond, forming two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide. The alkyl radical then reacts with a halogen molecule to form the halogenated alkane and a new halogen radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

The regioselectivity of this reaction is determined by the stability of the intermediate alkyl radical. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. Consequently, halogenation of 3-ethyl-4-methyloctane is expected to occur preferentially at the tertiary carbon atoms (positions 3 and 4).

Predicted Regioselectivity in the Monochlorination of 3-ethyl-4-methyloctane:

| Position of Chlorination | Type of C-H bond | Relative Reactivity (Predicted) | Major Product |

|---|---|---|---|

| 4-position | Tertiary | Highest | 4-chloro-3-ethyl-4-methyloctane |

| 3-position | Tertiary | High | 3-chloro-3-ethyl-4-methyloctane |

| Other secondary positions | Secondary | Moderate | Various secondary chloroalkanes |

It is important to note that while tertiary positions are favored, a mixture of all possible monochlorinated isomers will be formed. nptel.ac.in Bromination is generally more selective than chlorination and would yield a higher proportion of the tertiary halides.

Thermal and Catalytic Cracking of Branched Hydrocarbons: Product Distribution and Mechanistic Insights

Cracking is the process of breaking down large hydrocarbon molecules into smaller, more valuable ones, such as those found in gasoline and alkenes. acs.org This can be achieved through thermal cracking (high temperature and pressure) or catalytic cracking (lower temperature and pressure in the presence of a catalyst). psu.edunih.gov

Thermal Cracking of 3-ethyl-4-methyloctane would proceed through a homolytic cleavage of C-C bonds, initiating a free-radical chain reaction. psu.edu The high energy conditions lead to the formation of a complex mixture of smaller alkanes and alkenes. The product distribution is generally less selective compared to catalytic cracking.

Catalytic Cracking , on the other hand, typically employs zeolite catalysts with acidic sites. researchgate.netkiche.or.kr This process proceeds via a carbenium ion mechanism. The acidic catalyst protonates the alkane or an initially formed alkene, generating a carbocation. This carbocation can then undergo a series of rearrangements and β-scission to produce smaller, more stable branched alkanes and alkenes. psu.edu Catalytic cracking is known to produce a higher proportion of branched alkanes, which are desirable for high-octane gasoline. nrel.gov

For 3-ethyl-4-methyloctane, catalytic cracking would likely be initiated by the formation of a carbenium ion at one of the tertiary carbons. Subsequent rearrangements and cleavage would lead to a variety of smaller hydrocarbons.

Illustrative Product Distribution from Catalytic Cracking of a Branched C11 Alkane:

| Product Category | Typical Products | Significance |

|---|---|---|

| Light Alkanes | Propane, Butanes (iso- and n-), Pentanes | Components of LPG and gasoline |

| Alkenes | Ethene, Propene, Butenes | Valuable chemical feedstocks for polymerization |

Advanced Mechanistic Investigations of Alkane Transformations in Complex Systems

While specific advanced mechanistic studies on 3-ethyl-4-methyloctane are lacking, research on the transformation of other complex alkanes provides valuable insights. Modern computational chemistry and advanced spectroscopic techniques are being used to unravel the intricate details of reaction mechanisms in complex systems.

In the realm of catalysis, significant efforts are underway to design catalysts with specific pore structures and active sites to control the product selectivity in cracking and isomerization reactions. mdpi.com Understanding the interaction of branched alkanes with the catalyst surface at a molecular level is crucial for developing more efficient and selective processes. While a detailed mechanistic picture for 3-ethyl-4-methyloctane is yet to be painted, the foundational principles of alkane chemistry provide a robust framework for predicting its behavior in these complex chemical transformations.

Advanced Analytical and Spectroscopic Characterization of Octane, 3 Ethyl 4 Methyl

Chromatographic Techniques for High-Resolution Separation and Isomer Differentiation

Chromatographic methods are fundamental for isolating 3-ethyl-4-methyloctane from complex hydrocarbon matrices and for differentiating it from its numerous structural isomers.

High-Resolution Gas Chromatography (HRGC) is an essential tool for separating closely related isomers. The retention of a compound on a GC column is highly dependent on factors like its boiling point and its interaction with the column's stationary phase. To standardize reporting and facilitate compound identification across different systems, the Kovats Retention Index (RI) is used. nist.govgcms.cz This system relates the retention time of an analyte to that of adjacent n-alkanes. gcms.cz

For 3-ethyl-4-methyloctane, specific retention indices have been determined on various specialized columns, which is crucial for its unambiguous identification in complex mixtures like crude oil or synthetic reaction products. nist.govnih.gov The use of different stationary phases, from non-polar to semi-polar, can alter elution order and improve separation from other C11 isomers. nih.gov

| Stationary Phase Type | Specific Phase | Kovats Retention Index (RI) | Reference |

|---|---|---|---|

| Non-Polar | Apiezon L | 1031 | nist.gov |

| Semi-Standard Non-Polar | Not Specified | 1037 | nih.gov |

The structure of 3-ethyl-4-methyloctane contains two chiral centers at the C3 and C4 positions. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Enantiomers, which are non-superimposable mirror images, possess identical physical properties such as boiling point and polarity, making their separation by standard GC columns impossible. wisc.edu

Chiral Gas Chromatography is specifically designed to resolve enantiomers. gcms.cz This technique utilizes a chiral stationary phase (CSP), often composed of derivatized cyclodextrins. azom.com The underlying principle of separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.comuni-muenchen.de These complexes have slightly different thermodynamic stabilities, resulting in different retention times and allowing for their separation. uni-muenchen.de This resolution is critical for assessing the enantiomeric purity of 3-ethyl-4-methyloctane, which is particularly important in asymmetric synthesis or when studying stereospecific biochemical processes.

Mass Spectrometry for Structural Elucidation and Isomer Identification

Mass spectrometry provides detailed information about a molecule's mass and fragmentation pattern, which is invaluable for confirming its identity and structure.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful analytical combination that leverages the separation capabilities of GC and the identification power of MS. geomarkresearch.com As components elute from the GC column, they are directly introduced into the mass spectrometer, which acts as a detector, providing a mass spectrum for each separated compound.

For 3-ethyl-4-methyloctane (C₁₁H₂₄), the molecular weight is 156.31 g/mol . nist.gov In electron ionization (EI) mode, the mass spectrum would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 156. The primary value of MS in this context comes from the fragmentation pattern, which serves as a molecular fingerprint. Branched alkanes characteristically fragment at the branching points due to the increased stability of the resulting secondary and tertiary carbocations. chemguide.co.uk

The predicted fragmentation of 3-ethyl-4-methyloctane would produce a series of characteristic ions that are instrumental in distinguishing it from other undecane (B72203) isomers.

| m/z Value | Proposed Ion Structure | Origin of Fragment |

|---|---|---|

| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺) |

| 127 | [M - C₂H₅]⁺ | Loss of the ethyl group from the C3 position |

| 99 | [M - C₄H₉]⁺ | Loss of the butyl group from the C4 position (cleavage of C4-C5 bond) |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C4-C5 bond |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C3-C4 or C4-C5 bond |

| 57 | [C₄H₉]⁺ | Butyl cation fragment |

| 43 | [C₃H₇]⁺ | Propyl cation fragment |

| 29 | [C₂H₅]⁺ | Ethyl cation fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an unparalleled technique for the definitive determination of a molecule's carbon-hydrogen framework.

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. This allows for the precise mapping of the branching pattern of 3-ethyl-4-methyloctane.

The ¹H NMR spectrum of 3-ethyl-4-methyloctane would be complex, with numerous signals for the chemically distinct protons. The signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups would appear in the characteristic upfield region for alkanes (approximately 0.8-1.6 ppm). The high degree of branching and the presence of stereoisomers would lead to significant signal overlap, creating complex multiplets that are challenging to resolve completely without advanced 2D NMR techniques. However, the integration of these signals would correspond to the total number of protons (24H).

Advanced NMR Techniques for Stereochemical Assignment and Conformational Studies

While standard ¹H and ¹³C NMR are fundamental for determining the basic carbon skeleton of 3-ethyl-4-methyloctane, advanced NMR techniques are required to probe its complex three-dimensional structure. The presence of two chiral centers at the C3 and C4 positions results in four possible stereoisomers (two pairs of enantiomers). Differentiating these stereoisomers and understanding their preferred conformations in solution is a formidable task.

In pioneering work on the closely related chiral hydrocarbon, 4-ethyl-4-methyloctane , which possesses a single quaternary stereocenter, advanced NMR methods have proven crucial for unambiguous stereochemical assignment. researchgate.net Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY), have been used to confirm the complete molecular structure and connectivity of the molecule. researchgate.net Furthermore, specialized techniques like the ¹H NMR anisotropy method have been successfully employed to determine the absolute configuration of diastereomeric esters derived from the chiral hydrocarbon's precursors. researchgate.net These advanced methods provide through-space correlation and detailed structural information that is inaccessible with simpler NMR experiments, making them vital for the stereochemical and conformational analysis of complex chiral alkanes.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational spectroscopy provides critical information about the bonding and structure of molecules. For a simple alkane like 3-ethyl-4-methyloctane, IR spectroscopy identifies the types of C-H and C-C bonds present, while the more specialized technique of VCD can reveal the molecule's absolute stereochemistry.

The infrared spectrum of a branched alkane like 3-ethyl-4-methyloctane is dominated by absorptions arising from carbon-hydrogen bond vibrations. The C-C stretching and bending vibrations are typically weak and fall within the complex "fingerprint region" (below 1300 cm⁻¹), making them difficult to assign individually. orgchemboulder.comuobabylon.edu.iq The most informative regions are those corresponding to C-H stretching and bending modes.

The key vibrational modes for alkanes include:

C-H Stretching: Strong absorptions occurring in the 3000-2850 cm⁻¹ region are characteristic of sp³ C-H bonds. orgchemboulder.comlibretexts.org Both methyl (CH₃) and methylene (CH₂) groups have asymmetric and symmetric stretching vibrations within this range. spcmc.ac.inspectroscopyonline.com

C-H Bending (Deformation): These vibrations appear at lower frequencies. Methyl groups typically show an asymmetric bend around 1460 cm⁻¹ and a characteristic symmetric bend (or "umbrella mode") near 1375 cm⁻¹. spcmc.ac.in Methylene groups exhibit a scissoring vibration near 1470-1450 cm⁻¹. orgchemboulder.comlibretexts.org The presence of an ethyl group and other branching points can lead to complex and overlapping bands in this region. spcmc.ac.in

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity |

|---|---|---|---|

| Asymmetric CH₃ Stretch | ~2962 | Stretching of C-H bonds in methyl groups | Strong |

| Asymmetric CH₂ Stretch | ~2926 | Stretching of C-H bonds in methylene groups | Strong |

| Symmetric CH₃ Stretch | ~2872 | Stretching of C-H bonds in methyl groups | Medium |

| Symmetric CH₂ Stretch | ~2855 | Stretching of C-H bonds in methylene groups | Medium |

| CH₂/CH₃ Bending (Scissoring/Asymmetric) | 1470-1450 | Bending motions of C-H bonds | Medium |

| CH₃ Symmetric Bending (Umbrella) | 1385-1370 | Symmetric bending of methyl groups | Medium |

Determining the absolute configuration of chiral molecules is essential in many fields, particularly pharmacology. spectroscopyeurope.com While methods like X-ray crystallography are definitive, they require a suitable single crystal, which is often difficult to obtain for non-polar hydrocarbons. Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining the absolute configuration of chiral molecules directly in the solution state. spark904.nl

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. spark904.nl While enantiomers have identical IR spectra, their VCD spectra are mirror images of equal magnitude and opposite sign. nih.gov By comparing the experimental VCD spectrum to one calculated for a known configuration using quantum chemical methods (like Density Functional Theory, DFT), the absolute stereochemistry can be unambiguously assigned. spectroscopyeurope.com

This technique is particularly valuable for "cryptochiral" molecules—those that are chiral but exhibit very small optical rotation. Research on the related compound 4-ethyl-4-methyloctane has demonstrated the power of VCD in this context. researchgate.net

Experimental Findings: The VCD spectra of the enantiomers of 4-ethyl-4-methyloctane were measured and found to be mirror images, showing characteristic signals (Cotton effects) in the 1150–900 cm⁻¹ region. researchgate.net

Computational Correlation: The experimental VCD spectrum was compared with a spectrum simulated using DFT calculations for the (S)-configuration. The excellent agreement between the experimental spectrum of the levorotatory enantiomer and the calculated spectrum for the (S)-enantiomer allowed for its definitive assignment as (S)-(-)-4-ethyl-4-methyloctane. researchgate.netresearchgate.net

| Technique | Principle | Application to Chiral Hydrocarbons | Key Finding for 4-ethyl-4-methyloctane researchgate.net |

|---|---|---|---|

| VCD Spectroscopy | Differential absorption of left and right circularly polarized IR light by a chiral molecule. | Determines absolute configuration in solution, even for molecules lacking UV chromophores. | Observed VCD bands in the 1150-900 cm⁻¹ region allowed for unambiguous assignment of the (S) and (R) enantiomers by comparison with DFT calculations. |

Integration of Hyphenated Techniques for Comprehensive Characterization

For a complete analysis, especially when 3-ethyl-4-methyloctane is part of a complex mixture like crude oil or a synthetic reaction product, hyphenated analytical techniques are essential. nih.gov These methods couple a powerful separation technique, most commonly gas chromatography (GC) for volatile compounds, with a spectroscopic detection method for identification. grafiati.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used hyphenated technique for analyzing volatile organic compounds. GC separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This pattern serves as a molecular fingerprint, allowing for identification by comparison to spectral libraries.

Gas Chromatography-Infrared Spectroscopy (GC-IR): In this setup, the separated compounds from the GC column are analyzed by an IR spectrometer. This provides real-time IR spectra of each component, which is useful for distinguishing between isomers that may have very similar mass spectra but different IR absorption patterns.

The integration of these techniques provides a multidimensional analysis, where the retention time from the chromatography provides one level of identification, and the spectroscopic data provides definitive structural confirmation.

| Hyphenated Technique | Separation Method | Detection Method | Role in Characterization of 3-ethyl-4-methyloctane |

|---|---|---|---|

| GC-MS | Gas Chromatography (GC) | Mass Spectrometry (MS) | Separates from other hydrocarbons; provides molecular weight and a fragmentation pattern for identification. |

| GC-IR | Gas Chromatography (GC) | Infrared Spectroscopy (IR) | Separates from isomers; provides functional group information and a unique spectral fingerprint for structural confirmation. |

Computational Chemistry and Theoretical Studies on Octane, 3 Ethyl 4 Methyl

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Branched alkanes such as 3-ethyl-4-methyloctane are highly flexible molecules, capable of adopting numerous spatial arrangements, or conformations, due to rotation around their carbon-carbon single bonds. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to map this complex conformational landscape.

Once the stable conformers of 3-ethyl-4-methyloctane are identified, their thermodynamic properties can be calculated to determine their relative stability. Key parameters such as enthalpy, entropy, and Gibbs free energy are computed for each conformer. The conformer with the lowest Gibbs free energy is the most stable and, therefore, the most abundant at equilibrium.

| Parameter | Description | Significance for 3-ethyl-4-methyloctane |

| Potential Energy Surface | A map of the energy of the molecule as a function of its geometry. | Used to locate the most stable three-dimensional shapes (conformers). |

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Determines the relative population and stability of different conformers at a given temperature. |

| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule and their energies. | Identifies the preferred shapes of the molecule, which influences its physical properties and chemical reactivity. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of 3-ethyl-4-methyloctane in detail. DFT methods calculate the electron density of a molecule to determine its energy and other properties. A typical approach for a molecule of this size would involve a functional like B3LYP or B3PW91 paired with a basis set such as 6-31G(d,p), which provides a good balance between accuracy and computational cost.

These calculations provide fundamental insights into the distribution of electrons within the molecule, which governs its bonding, stability, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For an alkane like 3-ethyl-4-methyloctane, a relatively large HOMO-LUMO gap would be expected, consistent with its general chemical inertness.

| Orbital/Parameter | Description | Implication for 3-ethyl-4-methyloctane |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Localized primarily on the C-C and C-H sigma bonds. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. An anti-bonding orbital. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A larger gap indicates higher stability and lower chemical reactivity. Alkanes typically have large gaps. |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

The Electron Localization Function (ELF) and the Localized-Orbital Locator (LOL) are theoretical tools used to visualize regions of high electron localization in a molecule. They provide a chemically intuitive picture of electron pairs, mapping out the locations of covalent bonds and lone pairs.

In an analysis of 3-ethyl-4-methyloctane, ELF and LOL would produce three-dimensional contour plots. These plots would show basins of high electron localization (values approaching 1) centered along the axes of the C-C and C-H bonds, clearly visualizing the covalent framework of the molecule. These methods provide a powerful visual confirmation of the molecule's bonding structure as described by Lewis theory.

Theoretical Approaches to Spectroscopic Data Interpretation (e.g., Computed VCD Spectra)

Since 3-ethyl-4-methyloctane is a chiral molecule, it can be analyzed using chiroptical spectroscopy techniques like Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration (the specific R or S arrangement at its stereocenter).

Derivatization and Functionalization Strategies for Octane, 3 Ethyl 4 Methyl

Enhancement of Chromatographic and Spectroscopic Detectability through Derivatization

Derivatization is a technique used to convert a chemical compound into a product (a derivative) of similar chemical structure that is more suitable for a given analytical method. copernicus.orgproquest.com For a branched alkane like 3-ethyl-4-methyloctane, which is volatile but lacks chromophores or electrophores, derivatization could theoretically improve its response to certain detectors. However, the chemical inertness of alkanes makes direct derivatization for routine analysis uncommon. Instead, analytical enhancement is often achieved through advanced ionization techniques in mass spectrometry or by improving separation conditions in chromatography.

In spectroscopy, enhancing the signal of hydrocarbons can be challenging. One novel approach for complex hydrocarbon mixtures involves measuring samples in a frozen state at cryogenic temperatures. This method has been shown to enhance Raman spectral selectivity, which improves the accuracy of compositional analysis by better discriminating between different paraffin (B1166041) components. nih.gov For mass spectrometry, techniques such as in-situ derivatization through field-assisted nitrogen insertion can facilitate the ionization of saturated hydrocarbons, generating iminium ions that are readily detectable. researchgate.net

Strategies for Reducing Polarity and Improving Gas Chromatography Characteristics

Gas chromatography (GC) is the primary analytical technique for volatile, nonpolar compounds like 3-ethyl-4-methyloctane. libretexts.orgnist.gov The premise of reducing the polarity of an already nonpolar alkane is not a typical strategy. Instead, the focus is on optimizing GC conditions to achieve efficient separation from other components in a mixture. The key to a successful GC separation lies in the selection of the stationary phase, temperature programming, and carrier gas flow rate. restek.com

The retention of an analyte in GC is governed by its volatility and its interaction with the stationary phase. libretexts.org For a nonpolar analyte like 3-ethyl-4-methyloctane, a nonpolar stationary phase is typically chosen based on the "like dissolves like" principle. This ensures that retention is primarily based on the boiling points of the analytes. tuwien.at

While direct derivatization of the parent alkane is not practical, if 3-ethyl-4-methyloctane were first functionalized (see Section 7.2) to introduce a polar group (e.g., a hydroxyl group), a subsequent derivatization step could be performed. This secondary derivatization would aim to replace the active hydrogen of the polar group, reducing its polarity and improving peak shape and thermal stability for GC analysis.

| Parameter | Strategy for Nonpolar Alkanes (e.g., 3-ethyl-4-methyloctane) | Strategy for Polar Functionalized Derivatives |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., 100% dimethylpolysiloxane) | Intermediate to polar (e.g., 5% phenyl-methylpolysiloxane or polyethylene (B3416737) glycol) |

| Analyte-Phase Interaction | Based on dispersive forces (van der Waals); separation by boiling point. | Involves dipole-dipole interactions and hydrogen bonding, which can cause peak tailing. |

| Derivatization Goal | Not applicable/practical. | To cap polar functional groups (e.g., -OH, -NH2) with nonpolar groups (e.g., silylation) to reduce polarity and improve peak shape. |

| Injection Technique | Split/Splitless injection is common. | On-column injection can be used to prevent degradation of thermally unstable derivatives. researchgate.net |

Microextraction Combined with Derivatization Techniques

Microextraction techniques are designed to isolate and preconcentrate analytes from a sample matrix prior to analysis. Solid-phase microextraction (SPME) is a solvent-free method particularly well-suited for volatile organic compounds (VOCs) like 3-ethyl-4-methyloctane. researchgate.netnih.gov In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). Analytes adsorb onto the fiber and are subsequently desorbed thermally in the hot injector of a gas chromatograph. libretexts.org

The combination of SPME with derivatization, often performed directly on the fiber, is a powerful strategy for enhancing the detectability of reactive compounds. copernicus.orgproquest.com This approach, however, is designed for analytes that possess functional groups capable of reacting with a derivatizing agent. For instance, aldehydes and ketones can be derivatized on-fiber using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). proquest.com

Since 3-ethyl-4-methyloctane lacks a functional group, on-fiber derivatization is not a viable option for the parent compound. The utility of SPME for this alkane is therefore limited to extraction and concentration. If the alkane were part of a mixture containing other reactive VOCs, SPME with on-fiber derivatization could be used to selectively analyze those compounds while the alkane is analyzed without modification.

| SPME Fiber Coating | Primary Application | Suitability for 3-ethyl-4-methyloctane |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Nonpolar VOCs and semi-volatiles. | High: suitable for extraction based on its nonpolar nature. |

| PDMS/Divinylbenzene (DVB) | Polar and nonpolar VOCs, amines, nitroaromatics. | High: offers mixed-mode interaction for broader analyte range. |

| Carboxen/PDMS (CAR/PDMS) | Small VOCs and gases (C2-C12). | High: microporous structure is effective for trapping small to medium-sized volatiles. |

| Polyacrylate (PA) | Polar semi-volatiles (e.g., phenols, fatty acids). | Low: designed for polar analytes. |

Introduction of Functional Groups for Further Chemical Transformations

The most powerful strategy for modifying 3-ethyl-4-methyloctane is the direct introduction of functional groups through C-H bond activation. This process transforms the inert alkane into a valuable synthetic intermediate that can undergo a wide range of subsequent chemical reactions. C-H functionalization is a forefront area of chemical research, with methods often relying on transition-metal catalysis, photocatalysis, or electrochemistry to selectively break a C-H bond and install a new functional group. rsc.org

For example, rhodium-catalyzed reactions can convert linear alkanes into alkylboranes, which are versatile precursors to alcohols, amines, and other functionalized molecules. bohrium.com While selectivity in branched alkanes like 3-ethyl-4-methyloctane is more complex due to the presence of primary, secondary, and tertiary C-H bonds, catalytic systems are being developed to target specific positions.

Electrochemical Functionalization for Targeted Modifications

Electrochemical methods offer a green and highly tunable approach for activating C-H bonds without the need for harsh chemical oxidants. acs.org These techniques use electrical potential to drive oxidation or reduction reactions that can initiate the functionalization of saturated hydrocarbons.

Studies on the electrochemical oxidation of simple alkanes, such as propane, on platinum electrodes have shown that it is possible to induce degradation and partial oxidation of the hydrocarbon chain. google.com While this can lead to fragmentation, under controlled conditions, it provides a pathway for C-H activation.

More sophisticated modern methods merge electrochemistry with photocatalysis to achieve targeted functionalization. For instance, a photoelectrochemical approach has been developed for the carboamidation of olefins using unactivated alkanes as C-H donors. acs.org In this system, a photocatalyst abstracts a hydrogen atom from the alkane to generate an alkyl radical. This radical can then be used in subsequent bond-forming reactions. Such a strategy could theoretically utilize 3-ethyl-4-methyloctane to generate a 3-ethyl-4-methyl-octyl radical, which could then be coupled with other molecules to form more complex structures. This method effectively introduces the entire alkane skeleton as a functional group onto another molecule.

| Electrochemical Method | Principle | Potential Application to 3-ethyl-4-methyloctane | Reference |

|---|---|---|---|

| Direct Anodic Oxidation | Direct electron transfer from the alkane to the anode at high potential, leading to a radical cation. | Can lead to C-H activation but often suffers from over-oxidation and lack of selectivity. | google.com |

| Mediated Electrochemical Oxidation | An electrochemically generated mediator (e.g., a high-valent metal species) oxidizes the alkane. | Offers better control and potential for selectivity compared to direct oxidation. | nih.gov |

| Photoelectrochemical C-H Activation | Combines a photocatalyst (for hydrogen atom transfer) with electrochemical regeneration of the catalyst. | Allows for the generation of alkyl radicals from 3-ethyl-4-methyloctane under mild conditions for use in C-C bond formation. | acs.org |

Catalytic Transformations and Reactions Involving Octane, 3 Ethyl 4 Methyl

Catalytic Conversion of Branched Alkanes to Value-Added Products

The conversion of branched alkanes, including 3-ethyl-4-methyl-octane, into more valuable products is predominantly achieved through processes like catalytic cracking, isomerization, and reforming (aromatization). These processes aim to produce smaller, more reactive molecules or isomers with more desirable properties, such as a higher octane (B31449) number.

Catalytic cracking breaks down large hydrocarbon molecules into smaller, more useful ones, including lighter alkanes and alkenes. chemguide.co.uk For a highly branched C11 alkane like 3-ethyl-4-methyl-octane, catalytic cracking over acidic catalysts such as zeolites would be expected to yield a complex mixture of products. The product distribution is influenced by the stability of the resulting carbocation intermediates. Tertiary carbocations, which would readily form from a branched structure, are more stable and can influence the cracking pathways.